molecular formula C21H14ClNO B14411652 5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole CAS No. 83959-75-5

5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole

Cat. No.: B14411652
CAS No.: 83959-75-5
M. Wt: 331.8 g/mol
InChI Key: HEJDIVJVLMHRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole is a complex organic compound that features a biphenyl group and a chlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-biphenylcarboxylic acid with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or chlorophenyl rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole is unique due to its combination of biphenyl and chlorophenyl groups attached to an oxazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

83959-75-5

Molecular Formula

C21H14ClNO

Molecular Weight

331.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C21H14ClNO/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H

InChI Key

HEJDIVJVLMHRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.